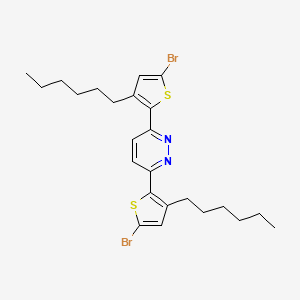
Asphodelin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asphodelin A is an antimicrobial arylcoumarin compound isolated from the roots of the plant Asphodelus microcarpus . It is known for its antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Botrytis cinerea . The chemical formula of this compound is C15H10O6, and it has a molar mass of 286.236 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Asphodelin A involves the formation of a hydroxycoumarin structure. One common synthetic route includes the condensation of 2,4-dihydroxybenzaldehyde with 4,7-dihydroxycoumarin under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from the roots of Asphodelus microcarpus. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol . The crude extract is then purified using chromatographic techniques to isolate this compound.
化学反応の分析
Types of Reactions
Asphodelin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Asphodelin A has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
作用機序
Asphodelin A exerts its antimicrobial effects by interfering with the cell wall synthesis of bacteria and fungi . It targets key enzymes involved in the biosynthesis of peptidoglycan in bacterial cell walls and chitin in fungal cell walls. This disruption leads to cell lysis and death of the microorganisms.
類似化合物との比較
Similar Compounds
Coumarin: A parent compound with similar antimicrobial properties.
Esculetin: Another hydroxycoumarin with antifungal activity.
Scopoletin: A coumarin derivative with antioxidant and antimicrobial properties.
Uniqueness of Asphodelin A
This compound is unique due to its specific substitution pattern on the coumarin ring, which enhances its antimicrobial activity compared to other coumarins . Its ability to target a broad spectrum of microorganisms makes it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
923570-49-4 |
|---|---|
分子式 |
C15H10O6 |
分子量 |
286.24 g/mol |
IUPAC名 |
3-(2,4-dihydroxyphenyl)-4,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C15H10O6/c16-7-1-3-9(11(18)5-7)13-14(19)10-4-2-8(17)6-12(10)21-15(13)20/h1-6,16-19H |
InChIキー |
OZOZCKVLUMXFGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)C2=C(C3=C(C=C(C=C3)O)OC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)
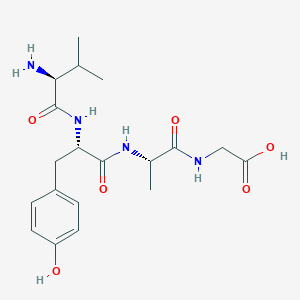
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)

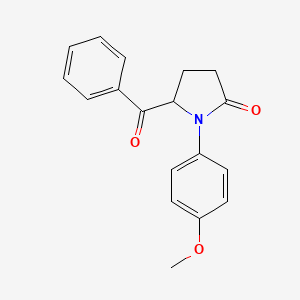
![6-{1-[(Piperazin-1-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14177241.png)


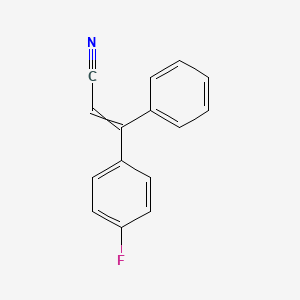
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)

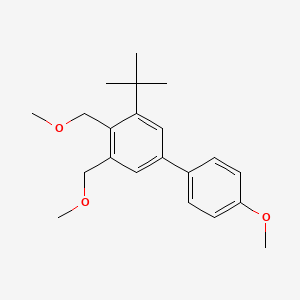
![(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B14177280.png)
